molecular formula C26H21ClN2O5 B2580337 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 895638-70-7

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2580337
CAS No.: 895638-70-7
M. Wt: 476.91
InChI Key: OZSKIZFOQSHYON-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored for its potential therapeutic effects, particularly in treating infections or cancer.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Functional Group Modification: Introduction of the benzoyl and chloro groups can be achieved through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions using appropriate reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the benzoyl group.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or benzoyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Ciprofloxacin: An antibiotic with a quinoline-like structure.

Uniqueness

What sets 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide apart is its unique combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in other quinoline derivatives.

Properties

IUPAC Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-33-18-9-10-21(23(13-18)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-11-22(19)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSKIZFOQSHYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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